bis(2-oxo-2H-chromen-7-yl) heptanedioate
Description
Properties
CAS No. |
37783-19-0 |
|---|---|
Molecular Formula |
C25H20O8 |
Molecular Weight |
448.4 g/mol |
IUPAC Name |
bis(2-oxochromen-7-yl) heptanedioate |
InChI |
InChI=1S/C25H20O8/c26-22(30-18-10-6-16-8-12-24(28)32-20(16)14-18)4-2-1-3-5-23(27)31-19-11-7-17-9-13-25(29)33-21(17)15-19/h6-15H,1-5H2 |
InChI Key |
SBBIPVRHAPGGRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OC(=O)CCCCCC(=O)OC3=CC4=C(C=C3)C=CC(=O)O4 |
Origin of Product |
United States |
Preparation Methods
Acid Chloride-Mediated Esterification
This method adapts protocols from the synthesis of bis-coumarinyl terephthalates. Heptanedioyl chloride reacts with 7-hydroxycoumarin in a nucleophilic acyl substitution mechanism, facilitated by a base to neutralize HCl byproducts.
Procedure :
-
Preparation of heptanedioyl chloride : Heptanedioic acid (0.05 mol) is refluxed with thionyl chloride (SOCl₂, 0.12 mol) in anhydrous dichloromethane (DCM) at 60°C for 4 hours. Excess SOCl₂ is removed under reduced pressure to yield heptanedioyl chloride as a colorless liquid.
-
Esterification : 7-Hydroxycoumarin (0.10 mol) is dissolved in dry pyridine (50 mL) to scavenge HCl. Heptanedioyl chloride (0.05 mol) is added dropwise under nitrogen at 0°C, followed by stirring at room temperature for 12 hours. The mixture is poured into ice-cold water, and the precipitate is filtered, washed with NaHCO₃ solution, and recrystallized from ethanol.
Optimization Insights :
Carbodiimide-Assisted Coupling
Adapted from fatty acid esterifications of hydroxycoumarins, this method employs N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate heptanedioic acid.
Procedure :
-
Activation : Heptanedioic acid (0.05 mol), DCC (0.11 mol), and DMAP (0.10 mol) are stirred in dry tetrahydrofuran (THF, 100 mL) at 0°C for 30 minutes.
-
Coupling : 7-Hydroxycoumarin (0.10 mol) is added, and the reaction is warmed to room temperature for 24 hours. The mixture is filtered to remove dicyclohexylurea (DCU), concentrated, and purified via silica gel chromatography (n-hexane/ethyl acetate 3:1).
Optimization Insights :
-
DMAP accelerates acylation by stabilizing the intermediate O-acylisourea.
-
THF outperforms polar solvents (e.g., DMF) in minimizing side reactions.
Reaction Conditions and Yield Analysis
The table below compares key parameters for the two methods:
The DCC method offers marginally higher yields but requires chromatographic purification, whereas the acid chloride route provides a simpler workup.
Characterization of this compound
Spectroscopic Data :
-
FT-IR : Strong absorption at 1745 cm⁻¹ (ester C=O), 1710 cm⁻¹ (lactone C=O), and 1220 cm⁻¹ (C–O–C).
-
¹H NMR (CDCl₃) : δ 7.60–7.58 (d, 2H, coumarin H-8), 7.35–7.32 (d, 2H, coumarin H-5), 6.25 (s, 2H, coumarin H-3), 2.50–2.45 (t, 4H, –OCO–CH₂–), 1.60–1.30 (m, 6H, –CH₂–).
-
¹³C NMR : δ 165.2 (ester COO), 161.0 (lactone CO), 155.8–110.2 (aromatic carbons), 33.5–24.8 (aliphatic chain).
Thermal Analysis :
-
TGA : Decomposition initiates at 220°C, with 90% mass loss by 400°C, indicating moderate thermal stability.
Challenges and Optimization Strategies
-
Moisture Sensitivity : Both methods require anhydrous conditions to prevent hydrolysis of intermediates.
-
Side Reactions : Alkylation of the coumarin hydroxyl group is minimized by using non-nucleophilic bases (e.g., pyridine).
-
Scalability : The acid chloride method is preferred for large-scale synthesis due to lower costs and simpler purification .
Chemical Reactions Analysis
Types of Reactions: Bis(2-oxo-2H-chromen-7-yl) heptanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the coumarin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the coumarin ring, leading to a wide range of derivatives .
Scientific Research Applications
Chemistry: Bis(2-oxo-2H-chromen-7-yl) heptanedioate is used as a building block in the synthesis of more complex organic molecules. Its coumarin core makes it valuable for developing fluorescent probes and sensors.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Coumarin derivatives are known to inhibit enzymes such as carbonic anhydrase and monoamine oxidase, making them useful in studying enzyme function and regulation.
Medicine: The compound’s pharmacological properties make it a candidate for drug development. Its potential anticancer, anti-inflammatory, and antioxidant activities are of particular interest in medicinal chemistry.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of bis(2-oxo-2H-chromen-7-yl) heptanedioate involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it can bind to the active site of enzymes, blocking their activity. The compound’s coumarin core allows it to interact with various biological pathways, including those involved in oxidative stress and inflammation. By modulating these pathways, this compound can exert its pharmacological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chromene Derivatives with Bioactive Substituents
a) 7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde oxime (Compound 83)
- Structure : Contains an oxime group at position 8 and a methyl group at position 4, with a hydroxyl group at position 7 .
- The oxime group enhances hydrogen bonding with enzyme active sites .
- Key Difference : Unlike bis(2-oxo-2H-chromen-7-yl) heptanedioate, compound 83 lacks ester linkages and instead features an oxime, which directly influences its solubility and target specificity.
b) Zygocaperoside and Isorhamnetin-3-O-glycoside
- Structure: Isolated from Zygophyllum fabago roots, these compounds include glycosidic linkages (e.g., Isorhamnetin-3-O-glycoside) or triterpenoid cores (Zygocaperoside) .
- Bioactivity: Glycosides often exhibit enhanced bioavailability due to sugar moieties, while triterpenoids show anti-inflammatory properties.
- Key Difference : this compound’s esterified heptanedioate chain may confer higher lipophilicity compared to polar glycosides, affecting membrane permeability.
Chromene Derivatives with Ester Linkages
a) 7-Hydroxy-2-oxo-2H-chromene-8-carbaldehyde
- Synthesis: Produced via condensation of resorcinol and malic acid, followed by hexamine-mediated formylation .
- Functionality : The aldehyde group at position 8 allows for further derivatization (e.g., oxime formation), while the hydroxyl group at position 7 can be esterified.
b) Bis(2,5-dioxopyrrolidin-1-yl) Heptanedioate
- Structure : A heptanedioate diester with 2,5-dioxopyrrolidin-1-yl (succinimide) leaving groups .
- Application : Used as a crosslinker in bioconjugation due to its reactivity with amines.
- Key Difference : While structurally analogous in ester configuration, the chromene core in this compound introduces π-conjugation and UV absorption properties absent in pyrrolidin-based esters.
Structural and Functional Analysis
Table 1: Comparative Properties of Chromene-Based Compounds
Biological Activity
Bis(2-oxo-2H-chromen-7-yl) heptanedioate, a compound with the molecular formula CHO, is a derivative of coumarin that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzymatic inhibition, antioxidant properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a coumarin core, which is known for its diverse biological activities. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 444.43 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
1. Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of various enzymes, particularly those involved in neurodegenerative diseases.
Case Study: Acetylcholinesterase (AChE) Inhibition
A study evaluated substituted coumarin derivatives for their AChE inhibitory activity. While the specific activity of this compound was not detailed, related coumarin compounds demonstrated significant AChE inhibition with IC values in the nanomolar range, suggesting potential for similar activity in this compound .
2. Antioxidant Activity
Coumarin derivatives are often studied for their antioxidant properties. This compound may exhibit these properties due to the presence of multiple hydroxyl groups in its structure, which can scavenge free radicals.
Research Findings
In vitro assays have shown that certain coumarin derivatives possess strong antioxidant capabilities, reducing oxidative stress markers in cellular models . The specific antioxidant capacity of this compound requires further investigation but aligns with the general behavior of similar compounds.
3. Anti-inflammatory Properties
The anti-inflammatory effects of coumarins have been documented extensively. This compound could potentially modulate inflammatory pathways, contributing to its therapeutic profile.
Table 2: Summary of Biological Activities
Q & A
Q. What experimental design principles minimize bias in biological activity assays?
- Methodological Answer :
- Randomized blocks : Assign treatments randomly within blocks to control for environmental variability .
- Blinding : Use double-blind protocols for data collection and analysis.
- Replicates : Perform triplicate measurements with independent sample preparations to assess reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
